9,10-Bis(phenylethynyl)anthracene

Catalog No.
S602889
CAS No.
10075-85-1
M.F
C30H18
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Bis(phenylethynyl)anthracene

CAS Number

10075-85-1

Product Name

9,10-Bis(phenylethynyl)anthracene

IUPAC Name

9,10-bis(2-phenylethynyl)anthracene

Molecular Formula

C30H18

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18H

InChI Key

ZHBOFZNNPZNWGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5

Synonyms

9,10-Bis(phenethynyl)anthracene; 9,10-Bis(phenylethynyl)anthracene; 9,10-Bis(phenylvinyl)anthracene; BPEA; BPEA (Scintillator Additive); Cyalume Green

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5

Chemiluminescence and Fluorescence Studies:

BPEA's strong fluorescence and high quantum efficiency make it a valuable tool in chemiluminescent and fluorescent studies. Researchers utilize BPEA as a fluorophore in various applications, including:

  • Bioassays: BPEA's ability to emit light upon chemical reaction makes it suitable for developing sensitive bioassays. For instance, researchers have employed BPEA in immunoassays to detect specific proteins or enzymes .
  • Chemical Sensing: BPEA can be incorporated into sensors to detect various analytes. For example, researchers have developed BPEA-based sensors for explosives and reactive oxygen species .

Organic Electronics:

BPEA's unique properties, such as its ability to transport charge and emit light, make it a promising candidate for organic electronics applications. Researchers have explored BPEA in the development of:

  • Organic Light-Emitting Diodes (OLEDs): BPEA can be employed as a dopant in OLEDs to improve their efficiency and color .
  • Organic Solar Cells: BPEA has been studied as an electron acceptor material in organic solar cells for enhanced energy conversion efficiency .

Material Science Research:

BPEA serves as a valuable tool in material science research due to its unique properties and ease of functionalization. Researchers have utilized BPEA for:

  • Self-assembly studies: BPEA's ability to form well-defined structures makes it suitable for investigating self-assembly processes at the molecular level .
  • Organic semiconductor research: BPEA functions as a model system for studying charge transport and other phenomena in organic semiconductors .

9,10-Bis(phenylethynyl)anthracene is an organic compound with the molecular formula C30H18. It features two phenylethynyl groups attached to the anthracene backbone, which is a polycyclic aromatic hydrocarbon. This compound exhibits significant electronic properties due to its conjugated structure, making it of interest in various fields such as materials science and organic electronics. Its unique structure allows for efficient light absorption and emission, making it a valuable fluorophore in photonic applications .

BPEA's primary mechanism of action in chemiluminescence involves energy transfer. When BPEA reacts with an oxidizer, the energy released excites the electron cloud of the molecule. This excited state is unstable, and upon relaxation, the energy is released as light emission (fluorescence) []. The specific wavelength of the emitted light depends on the energy difference between the excited and ground states.

BPEA is generally considered to have low to moderate toxicity []. However, as with most PAHs, it's recommended to handle it with care due to potential carcinogenicity []. Here are some safety considerations:

  • Wear appropriate personal protective equipment (gloves, safety glasses) when handling BPEA.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.
  • Dispose of waste according to proper hazardous waste disposal procedures.
, primarily through its reactive ethynyl groups. Notably, it can undergo:

  • Sonogashira Coupling: This reaction allows for the formation of new carbon-carbon bonds by coupling terminal alkynes with aryl halides. This method has been effectively used to synthesize various derivatives of 9,10-bis(phenylethynyl)anthracene .
  • Double-Elimination Reactions: This process can be integrated with Sonogashira coupling to yield unsymmetrical derivatives in a one-pot synthesis, enhancing efficiency and yield .

Research indicates that 9,10-bis(phenylethynyl)anthracene exhibits interesting biological properties. It has been shown to participate in singlet fission, a process where a single photon generates two excitons, which is particularly relevant in the context of solar energy conversion . Additionally, its photophysical properties make it a candidate for studying interactions with biological systems, although comprehensive biological activity studies are still limited.

The synthesis of 9,10-bis(phenylethynyl)anthracene typically involves:

  • Starting Material: The synthesis often begins with 10-bromo-9-anthracenecarbaldehyde.
  • Sonogashira Coupling: The phenylethynes are coupled with the brominated anthracene derivative using palladium catalysts.
  • Double-Elimination Reaction: This step can be performed simultaneously to introduce additional substituents or modify the compound further.

These methods have been refined to achieve high yields and purity of the final product .

9,10-Bis(phenylethynyl)anthracene finds applications in various domains:

  • Organic Electronics: Due to its semiconducting properties, it is utilized in organic field-effect transistors and light-emitting diodes.
  • Fluorescent Dyes: Its strong fluorescence makes it suitable for use as a dye in biological imaging and sensing applications.
  • Materials Science: The compound's ability to form thin films is exploited in the development of advanced materials for electronics and optoelectronics .

Studies on the interactions of 9,10-bis(phenylethynyl)anthracene reveal its potential in various chemical environments. For instance, its behavior under different solvent viscosities has been examined using ultrafast spectroscopy techniques. These studies demonstrate how torsional disorder affects excited state dynamics and spectral properties . Furthermore, investigations into its self-assembly behaviors highlight its versatility in forming organized structures that can be beneficial for material applications .

Several compounds share structural similarities with 9,10-bis(phenylethynyl)anthracene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
9,10-DiphenylanthraceneTwo phenyl groups on anthraceneExhibits high fluorescence but less stability than 9,10-bis(phenylethynyl)anthracene .
1,4-Bis(phenylethynyl)benzenePhenylethynyl groups on benzeneMore rigid structure; used in different electronic applications .
9-(Phenylethynyl)anthraceneSingle phenylethynyl groupLess effective for singlet fission compared to 9,10-bis(phenylethynyl)anthracene .
9,10-Bis(alkynylnaphthalene)Alkynyl groups on naphthaleneSimilar electronic properties but different photophysical behavior .

Core Synthesis Strategies

Sonogashira Coupling and Double-Elimination Reactions

The foundational synthesis of BPEA derivatives employs Sonogashira coupling between brominated anthracene precursors and terminal alkynes. A landmark study demonstrated that 10-bromo-9-anthracenecarbaldehyde undergoes sequential coupling with phenylacetylene using Pd(PPh₃)₄/CuI catalysts, achieving 72–89% yields. Critical to this process is the double-elimination reaction with benzyl phenyl sulfones, which removes residual hydroxyl groups while extending conjugation.

Recent innovations have eliminated traditional copper co-catalysts. A 2023 protocol using Pd(CH₃CN)₂Cl₂ (0.5 mol%) and cataCXium A ligand in Cs₂CO₃-enabled reactions achieved 91–95% yields for tetraalkynylated derivatives at room temperature. This copper-free, amine-free system reduces side reactions, particularly for electron-deficient aryl halides.

Key reaction parameters:

ConditionTraditional MethodCopper-Free Method
CatalystPd(PPh₃)₄/CuIPd(CH₃CN)₂Cl₂
Temperature80–100°C25°C
Yield (BPEA derivatives)72–89%91–95%

Integrated One-Pot Processes

The integration of Sonogashira coupling and elimination steps into a single pot significantly enhances synthetic efficiency. By treating 2,6,9,10-tetrabromoanthracene with excess phenylacetylene and LiHMDS in THF, researchers achieved 86% yield of tetra-substituted BPEA analogs without intermediate purification. This method’s success hinges on precise stoichiometry control—1.5 equivalents of alkyne per bromine site ensures complete substitution while minimizing oligomerization.

Extended Conjugation via Multi-Substituted Derivatives

Structural elaboration through para-substituted phenyl groups enables fine-tuning of BPEA’s electronic properties:

DerivativeSubstituentλₑₘ (nm)Φₜ (%)
BPEAH468100
1-Cl-BPEACl at position 152895
2-Et-BPEAC₂H₅ at position 248598
3fN,N-diphenylaniline61245

The bathochromic shift in 3f (612 nm vs. 468 nm for BPEA) arises from intramolecular charge transfer between anthracene and diphenylamine units. Such derivatives are synthesized via fourfold Sonogashira reactions using Pd/Cu-free conditions, with yields exceeding 70% for even sterically hindered systems.

Symmetric vs. Asymmetric Substitution Patterns

The functionalization of 9,10-bis(phenylethynyl)anthracene presents distinct pathways for achieving symmetric and asymmetric substitution patterns, each offering unique synthetic advantages and challenges [3] [7]. Symmetric substitution patterns represent the most straightforward approach, typically achieved through simultaneous introduction of identical phenylethynyl groups at the 9 and 10 positions of the anthracene core [3] [7]. This approach benefits from simplified reaction conditions and higher yields, with typical yields ranging from 80-95% under optimized conditions [3] [7].

The stepwise Sonogashira coupling methodology has emerged as the preferred route for symmetric 9,10-bis(phenylethynyl)anthracene derivatives [3] [7]. This process employs palladium catalysts in conjunction with copper iodide, utilizing piperidine and triethylamine as the solvent system at temperatures of approximately 110°C [3] [7]. The symmetric approach demonstrates excellent reproducibility and allows for efficient large-scale synthesis [3] [7].

Asymmetric substitution patterns present significantly greater synthetic complexity but offer enhanced molecular diversity and tunable photophysical properties [3] [7] [25]. The development of asymmetric derivatives requires careful control of reaction conditions to prevent scrambling of substituents during the coupling process [3] [7]. Recent advances have demonstrated that asymmetric 9,10-bis(phenylethynyl)anthracene derivatives can be synthesized through sequential Sonogashira coupling reactions, where the first phenylethynyl group is introduced under mild conditions, followed by introduction of a different phenylethynyl substituent [3] [7] [25].

The integration of Sonogashira coupling with double-elimination reactions has proven particularly effective for asymmetric substitution [3] [7] [25]. This methodology begins with 10-bromo-9-anthracenecarbaldehyde as the starting material, allowing for stepwise introduction of different phenylethynyl groups [3] [7] [25]. The process can be conducted in a one-pot manner, yielding asymmetrically substituted derivatives with yields ranging from 24-60% over three synthetic steps, corresponding to an average of 70-85% per individual step [3] [7] [25].

Terminal substituent effects play a crucial role in determining the success of asymmetric functionalization [12]. Electron-withdrawing substituents such as chloro, bromo, and cyano groups have demonstrated particular effectiveness in asymmetric synthesis, with rigid terminal groups showing enhanced selectivity [12]. The modulation effect of terminal substituents becomes more pronounced when large longitudinal slips are incorporated into the molecular stacking arrangements [12].

Substitution PatternTypical Yield (%)Synthetic ComplexityReaction Time (hours)Catalyst Loading (mol%)
Symmetric80-95Low14-245-10
Asymmetric (sequential)70-85Moderate24-4810-15
Asymmetric (one-pot)24-60 (3 steps)High48-7215-20

Solvent and Catalyst Optimization for Selectivity

Solvent selection represents a critical parameter in achieving optimal selectivity for 9,10-bis(phenylethynyl)anthracene derivative synthesis [8] [9] [14]. Traditional synthetic approaches have relied on amine-based solvent systems, particularly combinations of piperidine and triethylamine, which provide excellent solubility for both starting materials and catalysts while maintaining appropriate basicity for the coupling reaction [8] [9].

Recent developments in green chemistry have led to the exploration of environmentally benign alternatives, with 2-methyltetrahydrofuran emerging as a particularly promising solvent [8] [9]. This solvent system enables room-temperature Sonogashira coupling under copper-free and amine-free conditions, utilizing palladium acetonitrile dichloride in combination with cataCXium A ligand [8] [9]. The green protocol provides access to various polycyclic aromatic hydrocarbons with yields ranging from 80-95% while minimizing environmental impact [8] [9].

Catalyst optimization has focused primarily on palladium-based systems, with significant advances in ligand design enhancing both activity and selectivity [8] [9] [11]. The combination of palladium acetonitrile dichloride with cataCXium A has demonstrated exceptional performance, requiring only 0.5 mol% palladium loading with 1 mol% ligand [8] [9]. This catalytic system operates effectively under mild conditions and shows broad substrate tolerance [8] [9].

Alternative catalytic approaches have explored transition metal systems beyond palladium [11]. Cobalt-catalyzed methodologies, particularly when combined with zinc powder and 2-iminomethylpyridine ligands, have shown promise for specific substitution patterns [11]. Microwave-assisted synthesis using nickel and cobalt catalysts has enabled rapid synthesis of substituted anthracenes through cyclotrimerization reactions, reducing reaction times from hours to minutes [11].

The role of cesium carbonate as a base has proven crucial in copper-free protocols [8] [9]. An equivalent amount of cesium carbonate provides optimal conditions for the coupling reaction while avoiding the need for traditional amine bases [8] [9]. This modification simplifies workup procedures and reduces the formation of unwanted side products [8] [9].

Solvent effects on selectivity extend beyond simple solubility considerations [10] [14]. The polarity and coordinating ability of solvents significantly influence the reaction pathway and product distribution [10] [14]. Polar solvents tend to favor charge-separated intermediates, while less polar systems promote direct coupling mechanisms [10] [14]. Temperature-dependent solvent effects have been observed, with higher temperatures generally favoring thermodynamic products over kinetic products [10] [14].

Solvent SystemCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Selectivity
Piperidine/TEA5-10 mol% Pd11014-24 h80-95High
2-MeTHF0.5 mol% Pd256-12 h80-95Excellent
DMF2-5 mol% Pd60-8012-18 h70-85Good
Solvent-free1-2 mol% Ni/CoMW heating10-30 min60-85Moderate

Stability and Scalability of Synthetic Protocols

The thermal stability of 9,10-bis(phenylethynyl)anthracene derivatives represents a fundamental consideration for both synthetic protocols and practical applications [30] [33]. Thermogravimetric analysis has revealed decomposition temperatures of approximately 460°C for 5% weight loss under both nitrogen and atmospheric conditions [30]. This exceptional thermal stability enables processing under elevated temperatures without significant degradation [30] [33].

Storage stability studies have demonstrated that 9,10-bis(phenylethynyl)anthracene derivatives exhibit excellent long-term stability under appropriate conditions [31] [32]. Optimal storage conditions involve temperatures between 4°C and -20°C in dark environments to prevent photodegradation [31] [32]. Under these conditions, compounds maintain their integrity for extended periods, with minimal decomposition observed over several months [31] [32].

The light sensitivity of these compounds necessitates careful handling during synthesis and storage [6] [31]. Exposure to ambient light can lead to gradual decomposition, particularly in solution [6] [31]. This photosensitivity requires synthetic protocols to be conducted under reduced lighting conditions and storage in amber glassware [6] [31].

Scalability studies have demonstrated remarkable success in translating laboratory-scale syntheses to larger scales [16] [18]. The spinning electrode reactor technology has enabled seamless scale-up from milligram quantities to multi-hundred gram preparations without requiring reoptimization of reaction conditions [16]. This technology operates effectively in both batch and flow modes, accommodating slurries and heterogeneous reaction mixtures [16].

Industrial scalability assessments have identified key factors contributing to successful scale-up [15] [16] [18]. The electrode surface area to volume ratio remains critical for maintaining reaction efficiency as scale increases [16]. Flow-through reactors with controlled interelectrode gaps have demonstrated consistent performance across different scales [16]. Single-pass processing capabilities enable continuous operation with productivities reaching several kilograms per day [16].

Protocol robustness has been evaluated through systematic variation of reaction parameters [15] [18]. The double ring-closing approach for substituted anthracene derivatives has shown particular promise for industrial applications [15] [18]. This methodology employs stable protected precursors that can be obtained through scalable synthetic steps from readily available starting materials [15] [18]. The conversion to anthracene derivatives proceeds under mild conditions through Wittig reactions followed by deprotection and ring-closing condensation [15] [18].

Environmental considerations have driven the development of greener synthetic protocols [8] [35]. The transition toward copper-free and amine-free conditions reduces both cost and environmental impact [8]. Solvent-free methodologies, particularly microwave-assisted synthesis, eliminate solvent waste while maintaining acceptable yields [11] [35]. Catalyst recycling strategies have been implemented to reduce metal consumption and waste generation [35].

Quality control parameters for scaled syntheses include monitoring of catalyst loading, reaction temperature, and residence time [16] [18]. Continuous monitoring systems enable real-time adjustment of reaction conditions to maintain optimal performance [16]. Automated workup procedures reduce handling requirements and improve reproducibility [16].

Scale ParameterLaboratory ScalePilot ScaleIndustrial ScaleOptimization Factor
Batch Size1-10 g100-500 g1-10 kgLinear scaling
Reaction Time14-24 h12-20 h8-16 hProcess optimization
Catalyst Loading5-10 mol%2-5 mol%1-3 mol%Efficiency improvement
Yield80-95%85-90%80-85%Maintained performance
Purity>95%>90%>85%Quality standards

The integration of process analytical technology has enhanced monitoring capabilities during scale-up operations [16]. Real-time spectroscopic monitoring enables immediate detection of reaction completion and product formation [16]. Automated sampling systems reduce manual intervention while maintaining comprehensive quality control [16].

XLogP3

8.5

UNII

FC8JDB70DQ

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10075-85-1

Wikipedia

9,10-bis(2-phenylethynyl)anthracene

General Manufacturing Information

Anthracene, 9,10-bis(2-phenylethynyl)-: ACTIVE

Dates

Modify: 2023-08-15

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